N-(4-Fluorophenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H8FNS It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Fluorophenyl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of 4-fluoroacetanilide with a thioamide reagent under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioamide group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(4-Fluorophenyl)ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-Fluorophenyl)ethanethioamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)ethanethioamide
- N-(4-Chlorophenyl)ethanethioamide
- N-(4-Methylphenyl)ethanethioamide
Uniqueness
N-(4-Fluorophenyl)ethanethioamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
351-84-8 |
---|---|
Molecular Formula |
C8H8FNS |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-(4-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H8FNS/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) |
InChI Key |
YRHITILCFONAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.